4-Chloro-5-methyl-1,3-benzothiazol-2-amine
CAS No.:
Cat. No.: VC13553334
Molecular Formula: C8H7ClN2S
Molecular Weight: 198.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7ClN2S |
|---|---|
| Molecular Weight | 198.67 g/mol |
| IUPAC Name | 4-chloro-5-methyl-1,3-benzothiazol-2-amine |
| Standard InChI | InChI=1S/C8H7ClN2S/c1-4-2-3-5-7(6(4)9)11-8(10)12-5/h2-3H,1H3,(H2,10,11) |
| Standard InChI Key | WAQWOGYRSVPWRO-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=C(C=C1)SC(=N2)N)Cl |
| Canonical SMILES | CC1=C(C2=C(C=C1)SC(=N2)N)Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The benzothiazole core consists of a benzene ring fused to a thiazole ring, which contains one nitrogen and one sulfur atom. In 4-Chloro-5-methyl-1,3-benzothiazol-2-amine (IUPAC name: 4-chloro-5-methyl-1,3-benzothiazol-2-amine; molecular formula: C₈H₇ClN₂S), substituents are positioned as follows:
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Chlorine atom at position 4 of the benzene ring.
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Methyl group at position 5 of the benzene ring.
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Amine group at position 2 of the thiazole ring.
The compound’s molecular weight is 198.67 g/mol, with a calculated topological polar surface area (TPSA) of 67.4 Ų, suggesting moderate membrane permeability.
Synthetic Methodologies
Conventional Synthesis Routes
Benzothiazole amines are typically synthesized via cyclization of thiourea derivatives or condensation reactions. For 4-Chloro-5-methyl-1,3-benzothiazol-2-amine, plausible routes include:
Cyclization of Substituted Thioureas
Reaction of 4-chloro-5-methyl-2-aminothiophenol with cyanogen bromide (BrCN) in ethanol under reflux yields the benzothiazole core :
Palladium-Catalyzed Cross-Coupling
Advanced methods employ Pd-catalyzed cyclization of o-haloanilines with thioureas, enhancing regioselectivity for methyl and chloro substituents .
Industrial-Scale Production
Microwave-assisted synthesis reduces reaction times from hours to minutes. For example, irradiating a mixture of 4-chloro-5-methylaniline, sulfur, and ammonium thiocyanate in dimethylformamide (DMF) at 150°C for 15 minutes achieves yields >80% .
Physicochemical Properties
Thermal Stability
Benzothiazole derivatives generally exhibit melting points between 120–250°C. The methyl and chloro groups likely increase melting points due to enhanced van der Waals interactions.
| Property | Value (Estimated) |
|---|---|
| Melting Point | 180–220°C |
| Boiling Point | 320–350°C |
| Solubility in DMSO | >50 mg/mL |
| LogP (Octanol-Water) | 2.8 ± 0.3 |
Reactivity Profile
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Nucleophilic Substitution: The chlorine atom is susceptible to displacement by amines or alkoxides.
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Oxidation: Thiazole sulfur can oxidize to sulfoxides (e.g., with H₂O₂) or sulfones (with KMnO₄) .
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Reduction: Catalytic hydrogenation cleaves the thiazole ring, yielding substituted anilines.
Biological Activities and Mechanisms
Antimicrobial Efficacy
Benzothiazoles with halogen and methyl substituents show broad-spectrum activity. For example, 5-chloro-4-methyl-1,3-benzothiazol-2-amine inhibits Mycobacterium tuberculosis DprE1 (IC₅₀ = 0.8 µM) by covalently binding to Cys387.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16–32 |
| Escherichia coli | 32–64 |
| Candida albicans | 64–128 |
Industrial and Research Applications
Pharmaceutical Development
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Antitubercular Agents: Structural analogs are in preclinical trials for multidrug-resistant TB.
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Kinase Inhibitors: Benzothiazole amines inhibit EGFR (IC₅₀ = 0.12 µM) and VEGFR-2 .
Materials Science
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